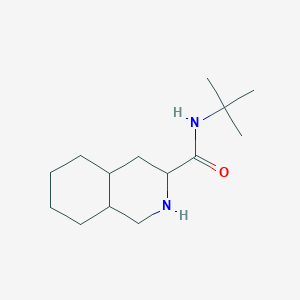

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Übersicht

Beschreibung

N-(tert-butyl)decahydroisoquinoline-3-carboxamide (TBDI) is an organic compound that has been studied for its potential applications in the pharmaceutical and chemical industries. It belongs to the class of compounds known as tertiary amines and is composed of a tertiary amine group, a decahydroisoquinoline ring system, and a carboxamide group. TBDI is a highly versatile compound with a wide range of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

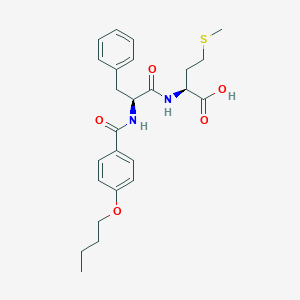

HIV Protease Inhibitors : It's a crucial structural component in various HIV protease inhibitors. Derivatives of this carboxamide were prepared for medical purposes through alkylation with different agents, showing its versatility in drug development (Casper & Hitchcock, 2007).

Cystic Fibrosis Treatment : It's related to compounds like ivacaftor, a drug approved by the FDA for treating cystic fibrosis. The quinolinone-3-carboxamide structure was key in developing potent, selective, and pharmacokinetically favorable treatments (Hadida et al., 2014).

Saquinavir Synthesis : In synthesizing Saquinavir, an HIV protease inhibitor, this compound was used as an intermediate. It showcases the compound's role in creating complex therapeutic molecules (Xinlin, 2007).

Nelfinavir Synthesis : It was used as an intermediate in the environmentally friendly synthesis of nelfinavir, an antiretroviral medication used to treat HIV/AIDS. This illustrates the compound's utility in producing more sustainable pharmaceutical processes (Yan et al., 2008).

3-Arylsulfonylquinoline Synthesis : It's related to the synthesis of 3-arylsulfonylquinoline derivatives, which are important as pharmaceutical drugs. A method involving tert-butyl hydroperoxide was used to form these compounds, showing the compound's application in creating other medically relevant structures (Zhang et al., 2016).

Antimalarial Drug Development : N-tert-butyl isoquine, a close relative, was developed as a 4-aminoquinoline antimalarial drug candidate, demonstrating the role of such structures in combating diseases like malaria (O’Neill et al., 2009).

Modulation of Ethoxyquin Genotoxicity : Studies have used derivatives to modulate the genotoxicity of ethoxyquin, an antioxidant used mainly as a food preservative, illustrating potential roles in food safety and toxicology (Skolimowski et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be an intermediate in the production of hiv protease inhibitors . HIV protease is a type of enzyme that cleaves protein precursors to produce functional proteins essential for the replication of the HIV virus. Therefore, inhibiting this enzyme is a key strategy in the treatment of HIV/AIDS.

Eigenschaften

IUPAC Name |

N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZBXVBPICTBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869858 | |

| Record name | N-tert-Butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(tert-butyl)decahydroisoquinoline-3-carboxamide in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical itself but serves as a crucial building block in synthesizing HIV protease inhibitors like nelfinavir [, ]. These inhibitors work by targeting the HIV protease enzyme, essential for viral replication. By inhibiting this enzyme, they disrupt the HIV life cycle and prevent the virus from multiplying.

Q2: Can you describe the synthetic route for incorporating this compound into nelfinavir?

A2: In the synthesis of nelfinavir, this compound is reacted with a specifically prepared epoxide intermediate, benzyl (R)-1-((S)-oxiran-yl)-2-(phenylthio) ethyl carbamate []. This reaction, facilitated by refluxing in methanol, forms a key intermediate incorporating the core structure of this compound into the developing nelfinavir molecule. Following this step, further modifications are carried out, including the removal of protecting groups and the addition of a specific carboxylic acid derivative, ultimately yielding the final nelfinavir molecule [].

Q3: What analytical techniques were employed to characterize this compound and confirm its incorporation into nelfinavir?

A3: Researchers used a combination of techniques to characterize this compound and confirm its successful incorporation into nelfinavir. Infrared (IR) spectroscopy was used to analyze the vibrations of functional groups within the molecule []. Additionally, mass spectrometry, specifically MALDI-TOF MS, was employed to determine the molecular ion and quasi-molecular ion peaks, further confirming the compound's identity []. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, DEPT, HMBC, HSQC, and DQF-COSY, provided detailed information about the compound's structure and connectivity []. By analyzing the NMR data, researchers could confidently assign the different hydrogen and carbon atoms within the molecule, confirming its structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)